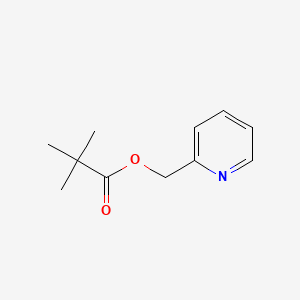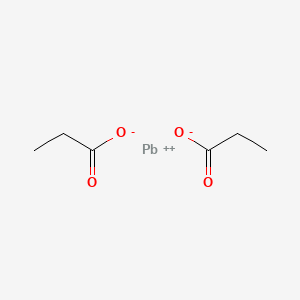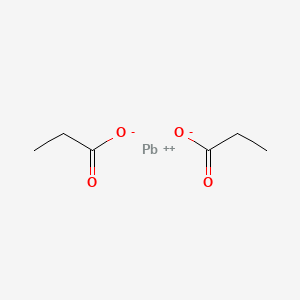![molecular formula C30H60N2O4 B13794910 Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- CAS No. 67456-22-8](/img/structure/B13794910.png)
Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- is a complex organic compound characterized by its unique molecular structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its molecular formula is C10H18Br2N2O4, and it has a molecular weight of 390.07 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- involves several steps. One common method includes the reaction of N,N-dihexylacetamide with ethylene glycol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N,N’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[2-bromo-
- Ethanamine, 2,2-1,2-ethanediylbis(oxy)bisN,N-dimethyl-
- 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)
Uniqueness
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl- stands out due to its unique molecular structure, which imparts specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
67456-22-8 |
|---|---|
Formule moléculaire |
C30H60N2O4 |
Poids moléculaire |
512.8 g/mol |
Nom IUPAC |
2-[2-[2-(dihexylamino)-2-oxoethoxy]ethoxy]-N,N-dihexylacetamide |
InChI |
InChI=1S/C30H60N2O4/c1-5-9-13-17-21-31(22-18-14-10-6-2)29(33)27-35-25-26-36-28-30(34)32(23-19-15-11-7-3)24-20-16-12-8-4/h5-28H2,1-4H3 |
Clé InChI |
MQBUNLMIUDJIED-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C(=O)COCCOCC(=O)N(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)





![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)




![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)

